molecular formula C11H14BrNO2 B8014312 N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide

Cat. No.: B8014312
M. Wt: 272.14 g/mol
InChI Key: CEUQFGWYYKQVHV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a methoxy-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide typically involves the reaction of 4-bromoaniline with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce 4-bromoaniline and 2-methoxy-2-methylpropanoic acid .

Scientific Research Applications

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide is unique due to its specific structural features, such as the methoxy and methyl groups on the propanamide moiety. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,15-3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQFGWYYKQVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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